REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[CH2:5]([O:7][C:8](=[O:17])[CH:9](Cl)[C:10](=O)[C:11]([F:14])([F:13])[F:12])[CH3:6]>CCO>[CH2:5]([O:7][C:8]([C:9]1[S:3][C:2]([NH2:4])=[N:1][C:10]=1[C:11]([F:12])([F:13])[F:14])=[O:17])[CH3:6]
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C(F)(F)F)=O)Cl)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
ADDITION
|
Details
|
water is added to the residue
|
Type
|
FILTRATION
|
Details
|
The solid is collected with filtration
|
Type
|
WASH
|
Details
|
washed with water and hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |